7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine
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Overview
Description
7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The compound features a quinoline core substituted with a bromine atom at the 7th position and a 3,5-dimethoxyphenyl group at the nitrogen atom of the 4-amino group. This structural motif is significant due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Bromination: The quinoline core is then brominated at the 7th position using bromine in nitrobenzene.
Substitution with 3,5-dimethoxyaniline: The brominated quinoline is reacted with 3,5-dimethoxyaniline to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Synthetic Organic Chemistry: It is a valuable intermediate in the synthesis of more complex molecules with potential biological activities.
Industrial Applications: The compound can be used in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, the compound can inhibit specific enzymes, such as kinases, by binding to their active sites and blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine .
- 2-(5,7-dibromoquinolin-8-yloxy)-N′-(4-hydroxy-3-methoxybenzylidene)acetohydrazide .
Uniqueness
7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3,5-dimethoxyphenyl group enhances its potential as a therapeutic agent by improving its binding affinity to biological targets .
Properties
Molecular Formula |
C17H15BrN2O2 |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine |
InChI |
InChI=1S/C17H15BrN2O2/c1-21-13-8-12(9-14(10-13)22-2)20-16-5-6-19-17-7-11(18)3-4-15(16)17/h3-10H,1-2H3,(H,19,20) |
InChI Key |
SKYIKQCYNXNLIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Br)OC |
Origin of Product |
United States |
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